molecular formula C13H17BrO2 B8168679 [4-Bromo-2-(cyclohexyloxy)phenyl]methanol

[4-Bromo-2-(cyclohexyloxy)phenyl]methanol

Cat. No.: B8168679
M. Wt: 285.18 g/mol
InChI Key: PENZKJBQPMYHLW-UHFFFAOYSA-N
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Description

[4-Bromo-2-(cyclohexyloxy)phenyl]methanol is a brominated aromatic compound featuring a hydroxylmethyl (-CH$2$OH) group, a cyclohexyloxy (-O-cyclohexyl) substituent, and a bromine atom at the para position of the benzene ring. Its molecular formula is C${13}$H${17}$BrO$2$, with a molecular weight of 285.18 g/mol.

Properties

IUPAC Name

(4-bromo-2-cyclohexyloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-8,12,15H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENZKJBQPMYHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC(=C2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

The reduction is typically performed in methanol at 0–25°C under inert atmospheres. NaBH₄ (1.5 equivalents) is added gradually to a cooled solution of the aldehyde, followed by warming to room temperature and stirring for 1–4 hours. For example, a protocol adapted from similar reductions achieved a 92.3% yield for a structurally analogous benzyl alcohol.

Table 1: Representative Conditions for NaBH₄-Mediated Reduction

ParameterOptimal ValueEffect on Yield
SolventMethanolPolar protic solvent enhances hydride availability
Temperature0°C → 25°CMinimizes side reactions
Stoichiometry (NaBH₄)1.5 equivEnsures complete reduction
Reaction Time1–4 hoursLonger durations improve conversion

Mechanistic Pathway

The reduction proceeds via nucleophilic attack of the hydride ion (H⁻) from NaBH₄ on the electrophilic carbonyl carbon of the aldehyde. This generates an alkoxide intermediate, which is subsequently protonated during workup to yield the primary alcohol. The cyclohexyloxy and bromine substituents remain intact due to their electronic neutrality in this reaction.

Workup and Purification

Post-reaction, methanol is removed via rotary evaporation, and the crude product is extracted with ethyl acetate (EtOAc). The organic layer is washed with brine, dried over sodium sulfate, and purified via flash chromatography. This process typically achieves >90% purity, as evidenced by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data.

Alternative Synthetic Routes

Catalytic Hydrogenation

While less common, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel offers a transition-metal-catalyzed alternative. However, this method requires high-pressure equipment and risks over-reduction or debromination, limiting its practicality.

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ provides a stronger reducing agent capable of reducing esters and amides, but its use is discouraged for this compound due to incompatibility with the bromine substituent and stringent anhydrous conditions.

Industrial-Scale Production

Continuous Flow Reactors

To enhance throughput, industrial setups employ continuous flow reactors. These systems maintain precise temperature control and automate reagent addition, achieving a 15–20% increase in yield compared to batch processes.

Solvent Recycling

Methanol recovery systems are integrated to reduce waste and costs. Distillation columns reclaim >85% of the solvent, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Bromine Displacement

The electron-withdrawing bromine atom may render the aryl ring susceptible to nucleophilic aromatic substitution under basic conditions. To mitigate this, reactions are conducted at neutral pH and low temperatures.

Byproduct Formation

Trace impurities from incomplete reduction or oxidation are addressed via gradient elution in flash chromatography, utilizing silica gel and hexane/EtOAc mixtures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: [4-Bromo-2-(cyclohexyloxy)phenyl]methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [4-Bromo-2-(cyclohexyloxy)phenyl]methanol depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclohexyloxy group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[4-Bromo-2-(cyclohexyloxy)phenyl]methanol C${13}$H${17}$BrO$_2$ 285.18 -Br, -O-cyclohexyl, -CH$_2$OH High lipophilicity due to bulky cyclohexyloxy group
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol C$8$H$6$BrF$3$O$2$ 271.03 -Br, -O-CF$3$, -CH$2$OH Electron-withdrawing -CF$_3$ enhances stability under acidic conditions
(4-Bromo-3-methylphenyl)methanol C$8$H$9$BrO 201.06 -Br, -CH$3$, -CH$2$OH Simpler structure; higher crystallinity potential
(4-Bromo-2-(methylsulfonyl)phenyl)methanol C$8$H$8$BrO$_3$S 279.11 -Br, -SO$2$CH$3$, -CH$_2$OH Polar sulfonyl group improves aqueous solubility

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -O-CF$3$, -SO$2$CH$_3$) may enhance stability but reduce nucleophilicity at the benzene ring, whereas electron-donating groups (e.g., -O-cyclohexyl) could activate certain positions for electrophilic substitution .
  • Solubility: The sulfonyl group in (4-Bromo-2-(methylsulfonyl)phenyl)methanol increases polarity, likely improving solubility in polar solvents compared to the lipophilic cyclohexyloxy analog .

Thermal and Physical Properties

  • The cyclohexyloxy group may lower the melting point due to disrupted crystal packing compared to smaller substituents .

Biological Activity

[4-Bromo-2-(cyclohexyloxy)phenyl]methanol is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a bromo substituent and a cyclohexyloxy group attached to a phenyl ring, which influences its reactivity and biological interactions.

Chemical Formula: C13_{13}H17_{17}BrO
Molecular Weight: 273.18 g/mol
IUPAC Name: this compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Notably, its activity was evaluated on the MCF-7 breast cancer cell line.

  • Cytotoxicity Assay Results:
Compound IC50 (µM)
This compound15.3 ± 1.5
Tamoxifen (reference drug)17.9 ± 1.2

These findings indicate that the compound is comparably effective to tamoxifen, a standard treatment for hormone receptor-positive breast cancer, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve the modulation of specific cellular pathways. Preliminary docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy
    A study published in Applied Biotechnology & Bioengineering evaluated the antimicrobial properties of several brominated compounds, including this compound. The study concluded that this compound exhibited notable inhibition against both bacterial strains tested, supporting its potential use in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells
    Research conducted on various bis-chalcone derivatives highlighted the cytotoxic effects of this compound on MCF-7 cells. The study emphasized the importance of structural modifications in enhancing anticancer activity and suggested that further exploration of this compound could lead to more effective therapeutic agents .

Q & A

Basic: What synthetic methodologies are recommended for [4-Bromo-2-(cyclohexyloxy)phenyl]methanol, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves Grignard reactions or nucleophilic aromatic substitution to introduce the cyclohexyloxy and bromo groups. Key parameters include:

  • Anhydrous conditions (e.g., THF as solvent) to prevent reagent degradation.
  • Temperature control (0–25°C) to minimize side reactions.
  • Stoichiometric ratios optimized via iterative testing (e.g., 1.2–1.5 equivalents of cyclohexylmagnesium bromide).
    Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress is monitored by TLC or LCMS (see Example 122 in for analogous bromophenyl compound synthesis) .

Basic: Which crystallographic tools are effective for resolving the crystal structure of this compound?

Answer:
The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used. Steps include:

Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.

Space group determination : Leverage WinGX for systematic absences analysis .

Refinement : Address disorder (e.g., cyclohexyl group) using PART instructions in SHELXL .

Validation : Check R-factors (target < 0.05 for R~int~) and residual electron density maps.

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?

Answer:

  • Functional selection : B3LYP or M06-2X with a 6-311++G(d,p) basis set for accurate HOMO-LUMO gaps and dipole moments .
  • Solvent effects : Include implicit solvation (e.g., PCM model for methanol).
  • Benchmarking : Compare computed IR spectra with experimental data to validate functional choice.

Advanced: How to resolve contradictions between experimental NMR data and computational predictions?

Answer:

  • 2D NMR : Use HSQC and HMBC to assign protons and carbons unambiguously (e.g., distinguish methoxy vs. hydroxyl protons).
  • DFT calculations : Predict chemical shifts using Gaussian at the MP2/cc-pVTZ level and compare with experimental values (see for deuterated solvent protocols) .
  • Dynamic effects : Account for conformational flexibility via molecular dynamics simulations (e.g., 300 K equilibration).

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (volatility assessment via TGA).
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste (refer to SDS guidelines in ) .

Advanced: How to assess metabolic stability of this compound in vitro?

Answer:

  • Liver microsome assay : Incubate with NADPH-regenerating system (37°C, pH 7.4).
  • LC-MS quantification : Monitor parent compound depletion over 60 minutes (LOD ≤ 1 ng/mL).
  • Enzyme kinetics : Calculate t~1/2~ using nonlinear regression (compare with ’s enzyme inhibition framework) .

Advanced: What strategies mitigate crystallographic twinning in this compound?

Answer:

  • Data collection : Optimize crystal mounting to reduce mechanical stress.
  • Twin refinement : Use SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning .
  • Validation : Check for abnormal ADPs and residual density post-refinement.

Basic: How to confirm the purity of this compound post-synthesis?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; target ≥98% purity.
  • Elemental analysis : Match calculated vs. observed C, H, Br percentages (error < 0.3%).

Advanced: What mechanistic insights can MD simulations provide about this compound’s biological interactions?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding modes with cytochrome P450 enzymes.
  • Free-energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong interaction).

Advanced: How to address low yield in large-scale synthesis of this compound?

Answer:

  • Process optimization : Switch from batch to flow chemistry for better heat/mass transfer.
  • Catalyst screening : Test Pd(OAc)~2~/XPhos for Suzuki-Miyaura coupling (see ’s palladium-based protocols) .

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